molecular formula C23H20N2O6S2 B11982165 Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11982165
M. Wt: 484.5 g/mol
InChI Key: BCCCKMZQUKPGND-WOJGMQOQSA-N
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Description

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolo[3,2-A]pyrimidine core: This is typically achieved through a cyclization reaction involving a thioamide and a suitable electrophile.

    Introduction of the thienylmethylene group: This step involves a condensation reaction between the thiazolo[3,2-A]pyrimidine core and a thienyl aldehyde under basic conditions.

    Acetylation and methoxylation: The phenolic hydroxyl group is acetylated using acetic anhydride, and the methoxy group is introduced via methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery.

    Medicine: Preliminary studies suggest it may have anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-thienyl ketone: Shares the thienyl group but lacks the complex thiazolo[3,2-A]pyrimidine core.

    2-Acetylthiophene: Similar in structure but simpler, with only the thienyl and acetyl groups.

Uniqueness

Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and a complex heterocyclic core

Properties

Molecular Formula

C23H20N2O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O6S2/c1-12-19(22(28)30-4)20(14-7-8-16(31-13(2)26)17(10-14)29-3)25-21(27)18(33-23(25)24-12)11-15-6-5-9-32-15/h5-11,20H,1-4H3/b18-11+

InChI Key

BCCCKMZQUKPGND-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC(=C(C=C4)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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